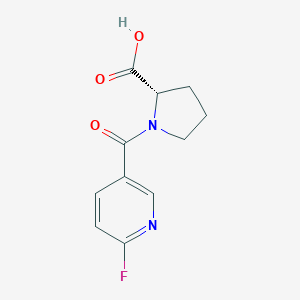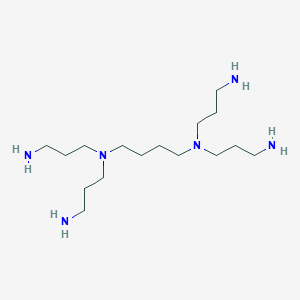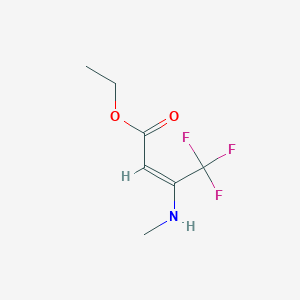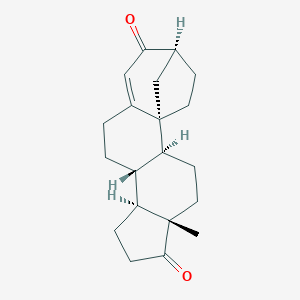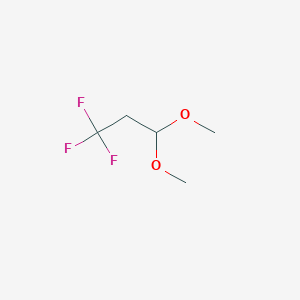
1,1,1-Trifluoro-3,3-dimethoxypropane
Overview
Description
1,1,1-Trifluoro-3,3-dimethoxypropane is a compound of interest in the field of organic chemistry due to its unique trifluoromethyl and dimethoxy functional groups. These features impart distinctive physical and chemical properties, making it a subject of study for various applications, excluding drug use and dosage or side effects.
Synthesis Analysis
The synthesis of related trifluoromethylated compounds often involves palladium-catalyzed cross-coupling reactions or other fluorination strategies. While specific synthesis methods for this compound are not directly mentioned in the available literature, analogous processes are described for dimethoxybis(3,3,3-trifluoropropen-1-yl)benzenes, indicating the potential use of palladium-catalyzed reactions and subsequent reductions for its synthesis (Shimizu et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds closely related to this compound, such as 3,3,3-trifluoro-1,2-epoxypropane dimers, has been explored using quantum chemistry and microwave spectroscopy. These studies provide insights into the intermolecular interactions and structural conformations that may be relevant to understanding the molecular structure of this compound (Marshall et al., 2022).
Scientific Research Applications
Organic Synthesis and Catalysis
1,1,1-Trifluoro-3,3-dimethoxypropane, as a fluorinated compound, plays a pivotal role in organic synthesis. Its structural features allow for its use in the development of novel organic synthesis methodologies, including electrophilic aromatic substitution reactions and the formation of carbon–carbon and carbon–heteroatom bonds. The high protonating power and low nucleophilicity of related trifluoromethanesulfonic acid make it a convenient reagent for generating cationic species from organic molecules, which can then undergo various transformations. This aspect underscores the importance of fluorinated compounds like this compound in facilitating complex organic syntheses and catalytic processes (Kazakova & Vasilyev, 2017).
Environmental and Health Impact Studies
The environmental persistence and potential health impacts of per- and polyfluoroalkyl substances (PFAS), which include compounds structurally related to this compound, have been a significant concern. Research into fluoroalkylether compounds (ether-PFAS) provides insight into the environmental occurrence, fate, and comparative toxicity of these substances. Understanding the distribution and effects of ether-PFAS in the environment and human tissues is crucial for assessing the broader implications of using fluorinated compounds, including this compound, in industrial and consumer applications. These studies help bridge knowledge gaps on the environmental fate and health effects of ether-PFAS, contributing to the development of safer and more sustainable chemical practices (Munoz et al., 2019).
Advanced Material Development
Fluorinated compounds like this compound are integral to the development of advanced materials, including polymers and coatings that exhibit unique properties such as high chemical resistance, stability, and performance under extreme conditions. The inclusion of fluorinated moieties in polymers can significantly alter their physical, chemical, and mechanical properties, making them suitable for a wide range of industrial applications. Research in this area focuses on understanding the impact of fluorination on material properties and exploring novel applications for fluorinated polymers in technology and industry (Wu & Mather, 2009).
Safety and Hazards
Mechanism of Action
Target of Action
As a fluorinated compound, it plays a pivotal role in organic synthesis.
Mode of Action
1,1,1-Trifluoro-3,3-dimethoxypropane interacts with its targets through its structural features, which allow for its use in the development of novel organic synthesis methodologies. These include electrophilic aromatic substitution reactions and the formation of carbon–carbon and carbon–heteroatom bonds.
Biochemical Pathways
It is involved in various chemical reactions due to its structural features.
Result of Action
This compound can be used in the synthesis of various fluoro-functionalized imidazoles and benzimidazoles. These compounds are present in many biologically active molecules, natural products, pharmaceuticals, and agrochemicals.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . .
properties
IUPAC Name |
1,1,1-trifluoro-3,3-dimethoxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3O2/c1-9-4(10-2)3-5(6,7)8/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGIQGADPKWJFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC(F)(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382087 | |
| Record name | 1,1,1-trifluoro-3,3-dimethoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
116586-94-8 | |
| Record name | 1,1,1-trifluoro-3,3-dimethoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

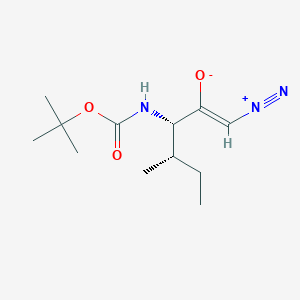
![[(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid](/img/structure/B38899.png)
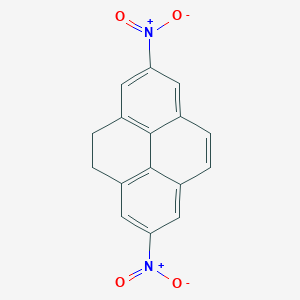




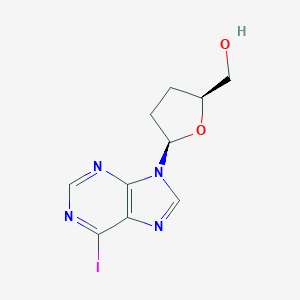

![1,2,3-Thiadiazole, 5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid deriv.](/img/structure/B38920.png)
